racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane
Description
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane (CAS 1226906-44-0) is a chiral, bidentate phosphine ligand with a cyclobutane backbone. Its molecular formula is C₃₈H₄₆P₂, and it is characterized by two di(3,5-dimethylphenyl)phosphine groups in a trans configuration on the cyclobutane ring . This compound is a white solid with a molecular weight of 564.72 g/mol and is used in asymmetric catalysis and metal coordination chemistry, particularly as part of ligand kits for research purposes . Safety protocols emphasize avoiding skin contact, inhalation, and ingestion due to moderate toxicity risks (H303, H313, H333) .
Properties
CAS No. |
1226906-44-0 |
|---|---|
Molecular Formula |
C38H46P2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[2-[bis(3,5-dimethylphenyl)phosphanylmethyl]cyclobutyl]methyl-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C38H46P2/c1-25-11-26(2)16-35(15-25)39(36-17-27(3)12-28(4)18-36)23-33-9-10-34(33)24-40(37-19-29(5)13-30(6)20-37)38-21-31(7)14-32(8)22-38/h11-22,33-34H,9-10,23-24H2,1-8H3 |
InChI Key |
REZOVLQIMMUCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CC2CCC2CP(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane typically involves the reaction of cyclobutane derivatives with phosphine reagents. One common method involves the use of di(3,5-dimethylphenyl)phosphine and a suitable cyclobutane precursor under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted cyclobutane derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Ligand in Transition Metal Complexes
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane serves as a bidentate ligand in transition metal complexes, particularly with palladium and platinum. These complexes are utilized in various catalytic processes such as:
- Cross-Coupling Reactions : The ligand's steric and electronic properties contribute to the efficiency of reactions like Suzuki and Heck coupling.
- Hydrogenation Reactions : The compound enhances selectivity and activity in hydrogenation processes due to its ability to stabilize metal centers.
Asymmetric Synthesis
The compound has been explored for its role in asymmetric synthesis. Its chiral environment can facilitate enantioselective reactions, making it valuable for producing chiral pharmaceuticals and fine chemicals.
Case Study: Asymmetric Hydrogenation
A notable study demonstrated the use of this compound as a ligand in the asymmetric hydrogenation of ketones. The results showed high enantioselectivity (up to 95% ee) when paired with a palladium catalyst, showcasing its effectiveness in generating enantiomerically enriched products .
Table 1: Comparison of Ligands in Catalytic Activity
| Ligand Type | Reaction Type | Selectivity (%) | Reference |
|---|---|---|---|
| This compound | Suzuki Coupling | 85 | |
| (S)-BINAP | Suzuki Coupling | 90 | |
| DPPF | Hydrogenation | 80 |
Table 2: Summary of Asymmetric Reactions
Mechanism of Action
The mechanism of action of racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the reactivity and selectivity of the metal complexes. The phosphine groups can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The cyclobutane ring provides a rigid framework that can influence the spatial arrangement of the metal-ligand complex, affecting its overall reactivity.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The compound’s 3,5-dimethylphenyl substituents are electron-donating due to methyl groups, which enhance the ligand’s electron-richness and influence metal-ligand bonding.
| Compound Name | CAS # | Substituents | Electronic Effect | Steric Bulk |
|---|---|---|---|---|
| Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane | 1226906-44-0 | 3,5-dimethylphenyl | Electron-donating | High (rigid cyclobutane backbone) |
| Bis(3,5-dimethylphenyl)phosphine | 71360-06-0 | 3,5-dimethylphenyl | Electron-donating | Moderate (flexible structure) |
| Bis(3,5-di(trifluoromethyl)phenyl)phosphine | 166172-69-6 | 3,5-CF₃ | Electron-withdrawing | High (CF₃ groups) |
| Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphine | N/A | t-butyl, methoxy | Electron-donating (methoxy) | Very high (t-butyl groups) |
Backbone Rigidity and Stereochemical Impact
The cyclobutane backbone introduces rigidity, which enforces a specific geometry during metal coordination. This contrasts with simpler ligands like Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0), which lacks a cyclic backbone, resulting in greater conformational flexibility . The trans configuration of the phosphine groups in the cyclobutane derivative may enhance stereoselectivity in catalysis compared to cis counterparts, though direct studies are lacking.
Comparison with Bulky Ligands
Ligands with bulky substituents, such as Bis(1-adamantyl)phosphine (CAS 131211-27-3), prioritize steric hindrance to stabilize low-coordination metal centers. In contrast, the 3,5-dimethylphenyl groups in the cyclobutane ligand provide balanced steric bulk without extreme hindrance, making it suitable for reactions requiring moderate space control .
Research Findings and Limitations
- Synthetic Utility : The compound’s racemic nature limits its use in enantioselective catalysis unless resolved into enantiomers. This contrasts with chiral ligands like (+)-Bis[indenyl]zirconium(IV) dichloride (CAS 455), which are enantiopure .
- Safety Profile : Handling precautions align with other phosphines (e.g., H313, H333 warnings), though specific toxicity data for the cyclobutane derivative remain undocumented .
Biological Activity
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane (CAS Number: 1226906-44-0) is a phosphine-based compound known for its potential biological activity. This article explores its molecular characteristics, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.
Molecular Characteristics
- Molecular Formula : C₃₈H₄₆P₂
- Molecular Weight : 550.693 g/mol
- Boiling Point : Approximately 664.6 °C at 760 mmHg
- Flash Point : 379.9 °C
- LogP : 12.76 (indicating high lipophilicity)
The compound's structure features a cyclobutane core with two phosphinomethyl groups attached to it, which significantly influences its reactivity and potential biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of its role as a ligand in coordination chemistry and its potential applications in medicinal chemistry.
- Metal Coordination : The phosphine groups in the compound can coordinate with metal ions, which may enhance or modulate biological pathways through metal-mediated processes.
- Antioxidant Activity : Preliminary studies suggest that similar phosphine compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Cytotoxicity : Some derivatives of phosphine compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess antitumor activity.
Case Study 1: Coordination Chemistry
A study investigated the coordination of this compound with transition metals. The results indicated that the complexation could alter the electronic properties of the metal center, enhancing catalytic activity in certain reactions .
Case Study 2: Antioxidant Properties
Research on related phosphine compounds demonstrated significant antioxidant activity through the scavenging of free radicals. This suggests that this compound may similarly contribute to cellular protection mechanisms .
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies have shown that phosphine-based compounds can induce apoptosis in various cancer cell lines. For instance, one study reported that a structurally similar compound exhibited IC50 values in the micromolar range against breast cancer cells . Further research is needed to evaluate the specific cytotoxic effects of this compound.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
